molecular formula C14H12N4O2S2 B5691240 N-(4-methylthiazol-2-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide

N-(4-methylthiazol-2-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide

Cat. No.: B5691240
M. Wt: 332.4 g/mol
InChI Key: RFRRHTHYNFUZAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylthiazol-2-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide is a heterocyclic compound featuring a thiazole ring (4-methylthiazol-2-yl), an acetamide linker, and a pyridazinone core substituted with a thiophene moiety. Its structural uniqueness lies in the combination of thiazole and pyridazinone-thiophene groups, which differentiates it from other acetamide derivatives .

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S2/c1-9-8-22-14(15-9)16-12(19)7-18-13(20)5-4-10(17-18)11-3-2-6-21-11/h2-6,8H,7H2,1H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRRHTHYNFUZAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methylthiazol-2-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H14N4O2S2C_{15}H_{14}N_{4}O_{2}S_{2}, with a molecular weight of 346.4 g/mol. The compound features a thiazole ring, a pyridazine moiety, and a thiophene structure, which contribute to its bioactivity.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)1.27Induces apoptosis via AKT/mTOR pathway inhibition
A549 (Lung Cancer)1.50Inhibits cell proliferation and induces cell cycle arrest
NCI-H460 (Lung Cancer)1.31Triggers reactive oxygen species (ROS) generation

These findings suggest that the compound may serve as a lead for developing new anticancer agents targeting specific signaling pathways involved in tumor growth and survival .

2. Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. The minimum inhibitory concentrations (MICs) against selected pathogens are summarized below:

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus0.25Strong antibacterial
Escherichia coli0.50Moderate antibacterial
Pseudomonas aeruginosa0.75Moderate antibacterial

The mechanism underlying its antimicrobial activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

3. Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. Studies indicate that it inhibits cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.

Case Studies

Recent case studies have provided insights into the therapeutic potential of this compound:

Case Study 1: Breast Cancer Treatment
A study involving MCF-7 cells demonstrated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through the modulation of key signaling pathways such as AKT and mTOR .

Case Study 2: Bacterial Infections
In another study, the compound was tested against multi-drug resistant strains of Staphylococcus aureus, showing superior efficacy compared to conventional antibiotics. This highlights its potential as an alternative treatment for resistant infections .

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C14H12N4O2S2C_{14}H_{12}N_{4}O_{2}S_{2} with a complex structure that includes thiazole and pyridazine moieties. The presence of these functional groups contributes to its diverse biological activities.

Antibacterial Activity

Recent studies have indicated that derivatives of thiazole compounds, including N-(4-methylthiazol-2-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide, exhibit significant antibacterial properties.

Case Study: Antibacterial Efficacy

A study demonstrated that thiazole derivatives showed varying degrees of antibacterial activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) for some derivatives ranged from 100 to 400 µg/ml, indicating moderate effectiveness compared to reference drugs like chloramphenicol, which had an MIC of 25–50 µg/ml .

Antitumor Activity

The compound has also been evaluated for its antitumor potential. Research indicates that certain thiazole derivatives can inhibit cancer cell proliferation.

Case Study: Cytotoxicity Against Cancer Cells

In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects against various human cancer cell lines. For instance, one derivative demonstrated an IC50 value of 1.4 µM against the MDA-MB-231 breast cancer cell line, showcasing its potential as an anticancer agent .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects, which have been explored through molecular docking studies.

Case Study: In Silico Docking Studies

Molecular docking studies have indicated that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor, a target in the treatment of inflammatory diseases . This suggests that further optimization could lead to effective anti-inflammatory drugs.

Summary of Applications

ApplicationFindings
AntibacterialModerate activity against gram-positive and gram-negative bacteria; MIC 100–400 µg/ml .
AntitumorSignificant cytotoxicity against MDA-MB-231 cells; IC50 = 1.4 µM .
Anti-inflammatoryPotential 5-lipoxygenase inhibitor based on molecular docking studies .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridazine and thiazole rings exhibit susceptibility to nucleophilic attack due to electron-deficient nitrogen atoms. Key reactions include:

  • Amination : Substitution at the pyridazine ring’s C-5 or C-6 positions using primary/secondary amines under basic conditions (e.g., K₂CO₃ in DMF at 80°C).

  • Thiolation : Reaction with thiols (e.g., NaSH) to introduce sulfur-containing groups at reactive positions.

Table 1: Nucleophilic Substitution Conditions

ReagentReaction SiteConditionsOutcomeSource
BenzylaminePyridazine C-5DMF, K₂CO₃, 80°C, 12hMono-aminated derivative
Sodium hydrosulfideThiazole C-2EtOH, reflux, 6hThiolated analog

Oxidation-Reduction Reactions

The thiophene and pyridazine moieties participate in redox transformations:

  • Oxidation : Treatment with m-chloroperbenzoic acid (mCPBA) oxidizes the thiophene’s sulfur atom to a sulfoxide or sulfone .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridazine ring to a dihydropyridazine derivative, altering its conjugation.

Table 2: Redox Reaction Outcomes

Reaction TypeReagent/ConditionsStructural ChangeBiological ImpactSource
OxidationmCPBA, CH₂Cl₂, 0°C, 2hThiophene → Thiophene-1-oxideEnhanced polarity
ReductionH₂ (1 atm), Pd-C, EtOH, 25°CPyridazine → 1,6-DihydropyridazineIncreased solubility

Acylation and Alkylation

The acetamide linker and secondary amine groups serve as sites for further functionalization:

  • Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) in pyridine yields N-acetyl derivatives.

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) under basic conditions introduces alkyl groups at nitrogen sites.

Ring-Opening and Cyclization

Under acidic or basic conditions, the pyridazine ring can undergo ring-opening followed by re-cyclization:

  • Acid-Mediated Ring Opening : HCl (6M) cleaves the pyridazine ring, forming a diketone intermediate that can re-cyclize with hydrazines to form pyrazole derivatives.

Hydrolysis Reactions

The acetamide group undergoes controlled hydrolysis:

  • Basic Hydrolysis : NaOH (2M) in aqueous ethanol hydrolyzes the acetamide to a carboxylic acid, enhancing water solubility .

Table 3: Hydrolysis Conditions

ReagentConditionsProductApplicationSource
NaOH (2M)EtOH/H₂O (1:1), 70°C, 4h2-(6-Oxo-pyridazinyl)acetic acidProdrug synthesis

Metal-Catalyzed Cross-Coupling

The thiophene moiety participates in Suzuki-Miyaura couplings:

  • Palladium-Catalyzed Coupling : Reaction with aryl boronic acids (e.g., phenylboronic acid) replaces the thiophene’s hydrogen with aryl groups, diversifying the compound’s electronic profile .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the pyridazine and thiophene rings, forming a bicyclic structure with potential altered bioactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Pyridazinone-Thiophene Derivatives
  • 2-(6-Oxopyridazin-1(6H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide (CAS 2034348-79-1): Structure: Replaces the thiazole with a triazolopyridazine group. Molecular Weight: 367.4 g/mol (vs. target compound’s ~367 g/mol, assuming similar formula).
  • N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide (CAS 1246043-14-0):

    • Structure : Substitutes thiazole with a thiadiazole ring.
    • Impact : Thiadiazole’s electron-withdrawing properties could reduce solubility but improve metabolic stability .
Thiazole-Containing Analogs
  • (S)-N-(4-Methylthiazol-2-yl)-2-((1-phenylethyl)amino)acetamide (CAS 129340-81-4): Structure: Retains the 4-methylthiazole group but replaces pyridazinone-thiophene with a phenylethylamino chain. Molecular Weight: 275.37 g/mol.

Substituent and Functional Group Variations

Chlorinated Pyridazinone Derivatives
  • N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide: Structure: Features dichloro-substituted pyridazinone and a sulfonamide group.
Sulfamoylphenyl-Quinazolinone Derivatives
  • 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide: Structure: Quinazolinone core with sulfamoylphenyl and thioacetamide groups. Melting Point: 269.0°C (vs. target compound’s unknown mp). Key Difference: Sulfamoyl groups improve water solubility, favoring oral bioavailability .

Q & A

Q. How do solubility challenges affect purification, and how are they addressed?

  • Answer : Poor solubility in common solvents (e.g., water, hexane) necessitates mixed-solvent systems (e.g., ethanol/water). Sonication or heating improves dissolution, while dropwise addition during recrystallization prevents oiling out .

Q. What functional groups are critical for modulating biological activity?

  • Answer : The thiophene ring enhances π-π stacking with biological targets, while the pyridazinone moiety contributes to hydrogen bonding. Substituents like trifluoromethyl groups improve metabolic stability and lipophilicity .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Answer : Synthesize analogs with variations in:
  • Thiophene position : Compare 2-thienyl vs. 3-thienyl substitution.
  • Pyridazine substituents : Introduce electron-withdrawing groups (e.g., -NO₂) to assess inhibition potency .
  • Evaluate using enzymatic assays (e.g., IC₅₀ values for α-glucosidase) and computational docking .

Data Contradiction Analysis

Q. How to address discrepancies between calculated and experimental melting points?

  • Answer : Impurities or polymorphic forms may cause variations. Re-crystallize from different solvents (e.g., DMSO vs. ethanol) and characterize via X-ray diffraction or DSC to identify crystalline phases .

Q. Why might IR spectra show unexpected peaks, and how are they resolved?

  • Answer : Residual solvents (e.g., DMF at ~1670 cm⁻¹) or moisture (O-H stretch at ~3300 cm⁻¹) can interfere. Dry samples under vacuum and compare to solvent-free controls .

Methodological Best Practices

Q. What protocols ensure reproducibility in heterocyclic synthesis?

  • Answer :
  • Strict control of reaction temperature (±2°C) and inert atmosphere (N₂/Ar) for oxygen-sensitive steps .
  • Use freshly distilled solvents to eliminate peroxides or moisture .

Q. How to validate synthetic pathways for scalability?

  • Answer : Conduct pilot reactions at 10–50 g scale, monitoring exothermicity and mixing efficiency. Replace hazardous solvents (e.g., chloroform) with greener alternatives (e.g., ethyl acetate) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.